Adenosine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

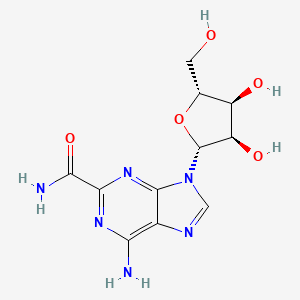

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5-,6-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKJUKPKKPAEX-YPGGWENNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Adenosine-2-Carboxamide Derivatives in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Adenosine (B11128) is a critical signaling nucleoside within the tumor microenvironment (TME), exerting its influence through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A adenosine receptor (A2AAR), by agonists such as the adenosine-2-carboxamide derivative CGS-21680, initiates a cascade of intracellular events with complex and often contradictory outcomes in cancer cells. Evidence indicates that A2AAR stimulation can, in certain cancer types, promote cellular proliferation by activating pro-survival signaling pathways, including the PLC/PKC and MAPK/AKT cascades. Conversely, adenosine signaling has also been implicated in inducing cell cycle arrest and apoptosis in other cancer models. The predominant therapeutic strategy in oncology has consequently focused on A2AAR antagonism to counteract the profound immunosuppressive effects mediated by this receptor on anti-tumor immune cells. This technical guide provides an in-depth exploration of the direct molecular mechanisms initiated by A2AAR agonists within cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: A2A Receptor Signaling

The primary mechanism of action for this compound derivatives like CGS-21680 in cancer cells is the activation of the A2A adenosine receptor. A2AAR is a Class A GPCR that, upon agonist binding, triggers distinct downstream signaling pathways. The functional outcome is highly dependent on the cancer cell type and the specific signaling machinery it expresses.

Pro-Proliferative Signaling Pathways

In several cancer cell lines, including human A375 melanoma, A549 lung carcinoma, and rat MRMT-1 breast carcinoma, the selective A2AAR agonist CGS-21680 has been shown to induce cell proliferation.[1] This response is mediated through the activation of Phospholipase C (PLC), leading to the subsequent activation of Protein Kinase C-delta (PKC-δ).[1] This initiates a downstream cascade involving key survival and proliferation kinases such as Protein Kinase B (AKT), Extracellular Regulated Kinases (ERK1/2), and c-Jun N-terminal Kinases (JNKs).[1][2][3] The coordinated activation of these pathways culminates in increased cancer cell proliferation. This effect can be reversed by A2AAR antagonists like ZM241385, confirming the receptor's central role.[1]

The Canonical Gs/cAMP Pathway

The classical signaling pathway for the A2AAR involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase (AC).[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[4][5] While this pathway is fundamental to A2AAR function, its specific role in directly promoting proliferation in cancer cells is less detailed compared to the PLC/MAPK route, though it is critically involved in mediating the immunosuppressive effects of adenosine on T-cells.[4][6]

Pro-Apoptotic and Cell Cycle Arrest Mechanisms

While A2AAR agonists can be pro-proliferative, general adenosine has also been shown to induce apoptosis and cell cycle arrest in other cancer models, such as ovarian and breast cancer cell lines.[7][8] These effects are often mediated by the downregulation of cell cycle proteins like Cyclin D1 and CDK4, leading to a G1 phase arrest.[8] Furthermore, adenosine can trigger apoptosis by altering the Bax/Bcl-2 ratio to favor a pro-apoptotic state and activating executioner caspases like caspase-3.[7][9] In some contexts, adenosine induces apoptosis through the PI3K/Akt/mTOR signaling pathway.[9] It is crucial to note that these effects are often observed with general adenosine or agonists for other adenosine receptors (e.g., A3), and the specific contribution of A2AAR to these anti-cancer effects requires further clarification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the action of the A2AAR agonist CGS-21680 and associated inhibitors.

Table 1: A2AAR Agonist Binding Affinity

| Compound | Receptor Target | Affinity (Ki) | Reference |

|---|

| CGS-21680 | Adenosine A2A Receptor | 27 nM |[10] |

Table 2: Effect of CGS-21680 on Cancer Cell Proliferation

| Cell Line | Cancer Type | CGS-21680 Conc. | Incubation Time | Proliferation Effect | Reference |

|---|---|---|---|---|---|

| A549 | Human Lung Carcinoma | 100 nM | 24 h | Slight Increase | [1] |

| A375 | Human Melanoma | 10-100 nM | 48 h | Concentration-dependent Increase | [1] |

| MRMT-1 | Rat Breast Carcinoma | 10-100 nM | 48 h | Concentration-dependent Increase |[1] |

Table 3: Inhibitors Used to Elucidate Signaling Pathways

| Inhibitor | Target | Concentration Used | Reference |

|---|---|---|---|

| ZM 241385 | A2AAR Antagonist | 100 nM | [1] |

| U73122 | PLC Inhibitor | 10 µM | [1] |

| Rottlerin | PKC-δ Inhibitor | 10 µM | [1] |

| U0126 | MEK1/2 (ERK pathway) Inhibitor | 10 µM | [1] |

| SP600125 | JNK Inhibitor | 10 µM | [1] |

| SH-5 | AKT Inhibitor | 10 µM |[1] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound's mechanism of action.

Cell Proliferation Assay (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay - DELFIA)

This assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

-

Cell Seeding : Plate cancer cells (e.g., A549, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment (for antagonist studies) : If applicable, pre-incubate cells with an A2AAR antagonist (e.g., 100 nM ZM 241385) for 30 minutes.

-

Agonist Stimulation : Treat cells with various concentrations of the A2AAR agonist (e.g., 10-100 nM CGS-21680) for the desired duration (e.g., 24, 48, or 72 hours).

-

BrdU Labeling : Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation : Remove the labeling medium, and add a fixative solution to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.

-

Antibody Incubation : Add an anti-BrdU antibody conjugated to europium and incubate for 1-2 hours.

-

Washing : Wash the wells multiple times to remove any unbound antibody.

-

Fluorescence Measurement : Add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence using a suitable plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Culture cells in 6-well plates and treat with the desired concentration of adenosine or an agonist for a specified time (e.g., 24-48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with serum-containing media, and centrifuge to pellet all cells.

-

Washing : Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

References

- 1. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 7. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Synthesis and Characterization of Adenosine-2-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Adenosine-2-carboxamide, a purine (B94841) nucleoside analog with significant potential in biomedical research and drug development. This document details a plausible synthetic route, experimental protocols for key transformations, and a summary of analytical techniques for the characterization of the final compound and its intermediates.

Introduction

This compound is a derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule in numerous physiological processes. Modifications at the C2 position of the purine ring have been shown to modulate the affinity and selectivity of adenosine analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. The synthesis and characterization of novel adenosine derivatives like this compound are therefore of great interest for the development of new therapeutic agents.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available adenosine. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroadenosine

-

Principle: The synthesis of 2-chloroadenosine can be achieved from 2,6-dichloropurine (B15474) and tetraacetyl ribose through a condensation reaction followed by hydrolysis and ammonolysis.[1]

-

Procedure:

-

2,6-Dichloropurine and tetraacetyl ribose are subjected to a condensation reaction.[1]

-

The resulting 2,3,5-triacetyl-2,6-dichloropurine nucleoside undergoes hydrolysis.[1]

-

The hydrolyzed intermediate is then reacted with ammonia (B1221849) water to yield 2-chloroadenosine.[1]

-

-

Purification: The product can be purified by crystallization.

Step 2: Synthesis of 2-Cyanoadenosine

-

Principle: This step involves a palladium-catalyzed cyanation of 2-chloroadenosine. This type of cross-coupling reaction is a well-established method for forming carbon-carbon bonds with aryl halides.[2][3][4] A non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) can be used.[3]

-

Procedure:

-

To a solution of 2-chloroadenosine in a suitable solvent (e.g., dimethylacetamide), add a palladium catalyst (e.g., Pd(OAc)₂), a cyanide source (e.g., K₄[Fe(CN)₆]), and a suitable base.[3]

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture and partition between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

-

Principle: The final step is the controlled hydrolysis of the 2-cyano group to a primary amide. This can be achieved under either acidic or basic conditions. Mild conditions are crucial to avoid hydrolysis of the amide to a carboxylic acid or degradation of the ribose moiety.[5][6][7]

-

Procedure (Acid-Catalyzed Hydrolysis):

-

Dissolve 2-cyanoadenosine in a mixture of a suitable acid (e.g., trifluoroacetic acid and sulfuric acid) and water.[7]

-

Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by TLC or HPLC.[8]

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

-

Procedure (Base-Catalyzed Hydrolysis):

-

Treat a solution of 2-cyanoadenosine in a suitable solvent with an alkaline solution of hydrogen peroxide.[6][9]

-

Maintain the reaction at a controlled temperature and monitor its progress.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

The organic layer is washed, dried, and concentrated.

-

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These are predicted based on the known spectra of adenosine and related derivatives.[10][11][12][13]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H8 | ~8.2 | ~141 |

| H1' | ~6.0 | ~88 |

| H2' | ~4.6 | ~74 |

| H3' | ~4.3 | ~71 |

| H4' | ~4.1 | ~86 |

| H5'a, H5'b | ~3.7, ~3.6 | ~62 |

| NH₂ (Amide) | ~7.5 (broad) | - |

| NH₂ (C6) | ~7.3 (broad) | - |

| C2 | - | ~157 |

| C4 | - | ~149 |

| C5 | - | ~120 |

| C6 | - | ~156 |

| C=O (Amide) | - | ~168 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄N₆O₅), the expected molecular weight is approximately 310.27 g/mol .

-

Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 311. In tandem MS (MS/MS), characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated 2-carboxamidoadenine base.[14][15][16][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to monitor the progress of the reactions. A reversed-phase HPLC method is generally suitable for the analysis of adenosine and its derivatives.[19][20][21][22]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10-20 µL |

Biological Activity and Signaling Pathways

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The primary signaling pathways for the A1 and A2A receptors, the most studied subtypes, are depicted below.

A1 Adenosine Receptor Signaling Pathway

Caption: A1 Adenosine Receptor Signaling Pathway.[23][24][25][26][27]

Activation of the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[23][27] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[27]

A2A Adenosine Receptor Signaling Pathway

Caption: A2A Adenosine Receptor Signaling Pathway.[28][29][30][31][32]

The A2A adenosine receptor is coupled to a stimulatory G protein (Gs).[29] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[29] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), thereby modulating gene expression.[28][30]

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of this compound and provides a framework for its comprehensive characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel purine nucleoside analogs. The elucidation of the structure and purity of this compound is the first critical step towards investigating its biological activity and potential as a selective modulator of adenosine receptors, opening new avenues for therapeutic intervention in a variety of diseases.

References

- 1. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]

- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. bmse000061 Adenosine at BMRB [bmrb.io]

- 12. Adenosine(58-61-7) 1H NMR [m.chemicalbook.com]

- 13. Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 14. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 16. mdpi.com [mdpi.com]

- 17. routledge.com [routledge.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of purine derivatives and creatinine in urine by HPLC (Miscellaneous) | ETDEWEB [osti.gov]

- 20. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]

- 22. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 24. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ahajournals.org [ahajournals.org]

- 27. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 31. ashpublications.org [ashpublications.org]

- 32. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine-2-Carboxamide Analogs as Potential Anti-Tumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological and pathological processes, including cancer cell proliferation, apoptosis, and metastasis. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Notably, the A3 adenosine receptor (A3AR) is often overexpressed in various tumor types compared to normal tissues, making it a compelling target for anti-cancer therapy. Adenosine-2-carboxamide and its derivatives, particularly selective A3AR agonists like N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), have demonstrated significant anti-tumor potential in preclinical studies. This technical guide provides an in-depth overview of the anti-tumor properties of these compounds, focusing on their mechanism of action, experimental data, and relevant protocols for their investigation.

Introduction

The tumor microenvironment is characterized by hypoxia, which leads to an accumulation of extracellular adenosine. While adenosine can have immunosuppressive effects that promote tumor growth, targeting specific adenosine receptors with synthetic analogs has emerged as a promising anti-cancer strategy. A3AR agonists have shown a dual effect: inducing apoptosis and cell cycle arrest in tumor cells while exhibiting protective effects on normal cells, including myeloprotection.[1][2] This differential activity positions A3AR agonists as attractive candidates for both monotherapy and combination therapy with conventional chemotherapeutics. This guide will delve into the molecular mechanisms, quantitative anti-proliferative effects, and experimental methodologies associated with the study of this compound analogs as anti-tumor agents.

Mechanism of Action: Signaling Pathways

The anti-tumor effects of this compound analogs, particularly A3AR agonists, are mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

Wnt/β-catenin Pathway

Activation of the A3AR by agonists such as IB-MECA and Cl-IB-MECA leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA) and Akt (also known as Protein Kinase B).[1][3] This cascade leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), a critical negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are essential for cell cycle progression.[4][5]

PI3K/Akt/NF-κB Pathway

The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer. A3AR agonists have been shown to inhibit the phosphorylation and activation of Akt.[6] Downstream of Akt, the transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival. A3AR activation leads to the downregulation of NF-κB activity, which contributes to the pro-apoptotic effects of these compounds.[7][8]

ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some studies have shown that A3AR agonists can induce the dephosphorylation and inactivation of ERK1/2 in certain cancer cell lines, contributing to their anti-proliferative effects.[9][10]

Quantitative Anti-Tumor Effects

The anti-proliferative activity of this compound analogs has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.

In Vitro Cytotoxicity

The following tables summarize the IC50 values of selected adenosine analogs in different cancer cell lines.

Table 1: IC50 Values of Cl-IB-MECA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16-BL6 | Mouse Melanoma | 5 | [2] |

| LLC | Mouse Lewis Lung Carcinoma | 14 | [2] |

| JoPaca-1 | Pancreatic Carcinoma | 25.26 ± 1.6 | [11] |

| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | [11] |

Table 2: IC50 Values of Other Adenosine Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cordycepin | B16-BL6 | Mouse Melanoma | 39 | [2] |

| Cordycepin | LLC | Mouse Lewis Lung Carcinoma | 48 | [2] |

| Thio-Cl-IB-MECA | HL-60 | Human Promyelocytic Leukemia | Induces G0/G1 arrest up to 25 µM | [3] |

| IB-MECA | HL-60 | Human Promyelocytic Leukemia | >100 (cytotoxic effects) | [12] |

Cell Cycle Arrest and Apoptosis

A3AR agonists induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis.

Table 3: Effects of Cl-IB-MECA on Cell Cycle Distribution in NPA Thyroid Carcinoma Cells (24h treatment)

| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control (DMSO) | ~55 | ~30 | ~15 | [1][13] |

| 10 | ~65 | ~20 | ~15 | [1][13] |

| 20 | ~70 | ~15 | ~15 | [1][13] |

| 40 | ~79 | ~11 | ~10 | [1][13] |

Note: Values are approximate based on graphical data from the cited sources.

Studies have also shown that treatment with A3AR agonists leads to an increase in the sub-G1 population, indicative of apoptosis, as well as activation of caspases-3 and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the adenosine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the adenosine analog and controls as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[14][15]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by adenosine analogs.

Protocol:

-

Protein Extraction: Treat cells with the adenosine analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, Akt, β-catenin, Cyclin D1, c-Myc, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[16][17][18]

In Vivo and Clinical Studies

The anti-tumor potential of A3AR agonists has also been evaluated in animal models and clinical trials.

Preclinical In Vivo Studies

Oral administration of A3AR agonists like IB-MECA and Cl-IB-MECA has been shown to suppress the growth of melanoma, colon, and prostate carcinoma in murine models.[1] For instance, in a murine neuroblastoma model, adenosine dialdehyde (B1249045), an adenosine analog, significantly increased the mean life span of tumor-bearing mice and decreased tumor diameter when administered via continuous infusion.[19] Another study showed that 8-Cl-adenosine suppressed the growth of HCT116-derived colorectal cancer xenografts in athymic mice by 50%.[20]

Clinical Trials

Several A3AR agonists have progressed to clinical trials for various indications, including cancer.

-

Namodenoson (B1684119) (CF102): This orally bioavailable A3AR agonist has been evaluated in Phase II and III trials for advanced hepatocellular carcinoma (HCC).[3][11][21] In a Phase II trial for patients with advanced HCC and Child-Pugh B cirrhosis, namodenoson demonstrated a favorable safety profile and showed a promising overall survival signal in a subgroup of patients with a Child-Pugh score of 7.[11][22] A pivotal Phase III trial for this patient population is ongoing.[21] Namodenoson is also being investigated for pancreatic cancer.[21]

-

Piclidenoson (CF101): Another A3AR agonist, has been investigated in clinical trials for autoimmune diseases and has shown anti-inflammatory effects.[9][23][24] While its direct anti-cancer efficacy in humans is still under investigation, its mechanism of action suggests potential in cancer therapy.

Conclusion

This compound analogs, particularly selective A3 adenosine receptor agonists, represent a promising class of anti-tumor agents. Their ability to selectively induce apoptosis and cell cycle arrest in cancer cells while sparing normal tissues, coupled with their oral bioavailability, makes them attractive candidates for further development. The modulation of key signaling pathways such as Wnt/β-catenin, PI3K/Akt/NF-κB, and ERK provides a solid mechanistic basis for their anti-neoplastic activity. The quantitative data from in vitro and in vivo studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working to advance these compounds into clinical practice. Further investigation, particularly in the context of combination therapies and patient stratification based on A3AR expression, is warranted to fully realize the therapeutic potential of this class of molecules in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Can-Fite Innovative Publication: Namodenoson in Liver Cancer Treatment Alongside with Cardiac, Liver, and Neurological Benefits :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 4. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine prevents activation of transcription factor NF-kappa B and enhances activator protein-1 binding activity in ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells: possible relationship to the effects on inhibitor of apoptosis protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory effect of adenosine dialdehyde on in situ murine neuroblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. news-medical.net [news-medical.net]

- 24. biospace.com [biospace.com]

The Role of Adenosine Analogs in DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which adenosine (B11128) analogs, particularly 2-chloroadenosine (B27285) (2-CldAdo) and its derivatives, inhibit DNA synthesis. This document outlines the core molecular pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes. The information presented here is intended to support research and development efforts in oncology and immunology, where these compounds have significant therapeutic potential.

Introduction

Adenosine analogs are a class of compounds structurally similar to the endogenous nucleoside adenosine. Due to this similarity, they can interfere with various cellular processes, most notably nucleic acid synthesis. 2-Chloroadenosine (also known as 2-CAdo) and its deoxyribonucleoside counterpart, 2-chloro-2'-deoxyadenosine (Cladribine), are potent cytotoxic agents that have been extensively studied for their ability to inhibit cell proliferation, primarily by disrupting DNA synthesis. Their efficacy in treating certain leukemias and autoimmune diseases stems from their ability to induce cell cycle arrest and apoptosis, particularly in lymphocytes. This guide focuses on the multifaceted mechanisms of action of these adenosine analogs, with a primary emphasis on their role as inhibitors of DNA synthesis.

Mechanisms of DNA Synthesis Inhibition

The inhibition of DNA synthesis by 2-chloroadenosine and its analogs is not a single event but rather a cascade of interconnected processes. The primary mechanisms include the intracellular metabolic activation of the prodrug, subsequent inhibition of key enzymes involved in nucleotide metabolism and DNA replication, and the induction of signaling pathways leading to cell cycle arrest and apoptosis.

Intracellular Metabolism and Activation

Upon entering the cell, 2-chloroadenosine and cladribine (B1669150) are metabolized by intracellular kinases. 2-chloroadenosine is phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), while cladribine is converted to 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). This metabolic activation is crucial for their cytotoxic effects, as the triphosphate forms are the primary active molecules that interfere with DNA synthesis[1]. The cytotoxicity of 2-chloroadenosine can be completely suppressed by an adenosine kinase inhibitor, highlighting the necessity of this intracellular metabolism[1].

Inhibition of Ribonucleotide Reductase

One of the primary targets of the activated adenosine analogs is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) is a potent inhibitor of RNR[2]. This inhibition leads to a significant depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). In CCRF-CEM human T-lymphoblastoid cells, exposure to 0.3 µM of 2-chloro-2'-deoxyadenosine resulted in a 63% decrease in dCTP levels within 30 minutes[2]. This depletion of essential precursors effectively starves the cell of the necessary materials for DNA replication, leading to a halt in DNA synthesis.

Direct Inhibition of DNA Polymerases

The triphosphate metabolites of these adenosine analogs also directly interfere with the function of DNA polymerases. CldATP can act as a substrate for DNA polymerases and be incorporated into the growing DNA strand in place of dATP[3][4]. However, the presence of the chlorine atom at the 2-position of the adenine (B156593) base hinders further chain elongation, leading to premature chain termination[3][4].

Furthermore, if a 2-chloroadenine (B193299) base is incorporated into the template DNA strand, it significantly slows down or pauses the progression of DNA polymerases during subsequent rounds of replication[5]. Bypassing these chlorinated residues requires a much higher concentration of dNTPs, approximately 20- to 50-fold greater than normal, for human polymerases alpha and beta, respectively[5]. This indicates that the presence of these analogs in the DNA template itself acts as a roadblock to replication.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of DNA synthesis by 2-chloroadenosine and its analogs triggers cellular stress responses that lead to cell cycle arrest and apoptosis. These compounds cause a marked accumulation of cells in the S phase of the cell cycle, and at higher concentrations, they can cause a blockade at the G1/S boundary[6]. This indicates a direct interference with the DNA replication process.

The sustained inhibition of DNA synthesis and the accumulation of DNA strand breaks ultimately lead to the induction of programmed cell death (apoptosis). This apoptotic response is mediated through both p53-dependent and p53-independent pathways[1]. A key event in this process is the release of cytochrome c from the mitochondria into the cytosol, which activates the intrinsic apoptotic pathway[1]. This is often associated with a decline in the levels of anti-apoptotic proteins like Mcl-1[1]. The activation of caspases, such as caspase-3, -6, -8, and -9, follows, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation[1][7].

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of 2-chloroadenosine and its derivatives on cell growth and DNA synthesis.

Table 1: IC50 Values for Inhibition of Cell Growth

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM | 0.045 | [6] |

| 2-Bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) | CCRF-CEM | 0.068 | [6] |

| Deoxyadenosine (in the presence of an ADA inhibitor) | CCRF-CEM | 0.9 | [6] |

Table 2: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases

| DNA Polymerase | Apparent Kм for CldATP (µM) | Apparent Kм for dATP (µM) | Reference |

| Human DNA Polymerase α | ~0.6 | ~0.3 | [4] |

| Human DNA Polymerase β | ~6.0 | ~3.0 | [4] |

Table 3: Effect of 2-Chloro-2'-deoxyadenosine on dNTP Pools in CCRF-CEM Cells

| dNTP | % Decrease after 30 min exposure to 0.3 µM 2-CldAdo | Reference |

| dCTP | 63% | [2] |

| dATP | 20% | [2] |

| dTTP | 20% | [2] |

| dGTP | <20% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of adenosine analogs on DNA synthesis and cell cycle progression.

Measurement of DNA Synthesis by [³H]-Thymidine Incorporation

This assay is a classic method to quantify the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.

Materials:

-

Cell culture medium and supplements

-

Test compound (e.g., Adenosine-2-carboxamide)

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration.

-

Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.

-

Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel.

-

Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the cells with 5% TCA to remove unincorporated [³H]-thymidine.

-

Solubilize the DNA precipitate with a lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the lysate to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus reflect the rate of DNA synthesis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA in the cell.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695), ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add 400 µL of PI staining solution and incubate at room temperature for 10-15 minutes, protected from light.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the linear scale.

-

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of dNTP Pools by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual deoxyribonucleoside triphosphates from cell extracts.

Materials:

-

Methanol (B129727), ice-cold

-

Trichloroacetic acid (TCA)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase HPLC column

-

dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

-

Harvest a known number of cells and wash them with cold PBS.

-

Extract the nucleotides by adding ice-cold 60% methanol or 0.5 M TCA.

-

Incubate on ice for 15-30 minutes to allow for complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the nucleotides.

-

If using TCA, neutralize the extract with a suitable base (e.g., tri-n-octylamine in Freon, or by ether extraction).

-

Filter the extract through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Separate the dNTPs using a suitable gradient of mobile phases.

-

Detect the dNTPs by their UV absorbance at 254 nm.

-

Quantify the amount of each dNTP by comparing the peak area to a standard curve generated with known concentrations of dNTP standards.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biochemical and Physical Properties of Adenosine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide is a purine (B94841) nucleoside analogue that serves as a valuable tool in biomedical research, particularly in the study of adenosine (B11128) receptors. As an agonist of these receptors, it mimics the action of endogenous adenosine, a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the fundamental biochemical and physical properties of this compound, offering detailed experimental protocols and visual representations of its signaling pathways to support its application in research and drug development.

Physicochemical Properties

This compound is a derivative of the naturally occurring nucleoside, adenosine. Its chemical structure is characterized by a carboxamide group at the 2-position of the adenine (B156593) base. This modification influences its receptor binding affinity and selectivity.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-Carboxamidoadenosine | - |

| Molecular Formula | C₁₁H₁₄N₆O₅ | [1][2][3] |

| Molecular Weight | 310.27 g/mol | [1][3] |

| CAS Number | 70255-72-0 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | -20°C | [2] |

| Stability | Stable under recommended storage conditions. | [4][5] |

Solubility

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While specific data for this compound is limited, the solubility of the parent compound, adenosine, provides a useful reference. Adenosine is slightly soluble in water and its solubility increases in hot water.[4][5] It is practically insoluble in ethanol (B145695) and methylene (B1212753) chloride.[4][5] Adenosine dissolves in dilute mineral acids.[4][5] The equilibrium solubility of adenosine has been studied in various co-solvent mixtures, indicating that its solubility increases with temperature and the mass fraction of the organic co-solvent.[6] For experimental purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility of Adenosine (for reference) |

| Water | Slightly soluble, increases with heat |

| DMSO | Soluble |

| Ethanol | Practically insoluble |

| Methylene Chloride | Practically insoluble |

| Dilute Mineral Acids | Soluble |

Melting Point

Biochemical Properties and Mechanism of Action

This compound functions as a purine nucleoside analogue and a non-selective agonist for adenosine receptors.[1][7] Its biological effects are primarily mediated through the activation of these G protein-coupled receptors (GPCRs).

Receptor Binding Affinity

This compound, like other adenosine analogues, binds to the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The affinity for each receptor subtype can be determined through radioligand binding assays. While specific Ki values for this compound are not consistently reported across literature, it is generally considered a potent adenosine receptor agonist. For comparison, the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) exhibits high affinity for A₁ and A₂A receptors.[8][9]

Mechanism of Action

The primary mechanism of action of this compound involves the activation of adenosine receptors, which are coupled to various G proteins and subsequently modulate the activity of adenylyl cyclase.

-

A₁ and A₃ Receptor Activation: Activation of A₁ and A₃ receptors, which are typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂A and A₂B Receptor Activation: Conversely, activation of A₂A and A₂B receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The modulation of cAMP levels activates downstream signaling pathways, including Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response. As a purine nucleoside analogue, this compound has also been reported to have antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1][3][7]

Signaling Pathways

The activation of adenosine receptors by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with adenosine receptor activation.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols should be optimized based on specific experimental conditions and cell/tissue types.

Synthesis of this compound (General Approach)

General Workflow for Synthesis:

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is crucial to remove starting materials, byproducts, and catalysts. Reversed-phase HPLC is a common method for the purification of nucleoside analogues.

General HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][12]

-

Flow Rate: Typically 1 mL/min.[11]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~260 nm for purine derivatives).[12]

-

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., DMSO or the initial mobile phase).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Run the gradient program to elute the compounds.

-

Collect the fractions corresponding to the desired product peak.

-

Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A receptors).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Non-specific binding control (a high concentration of a known non-selective agonist like NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[2]

-

Incubation: In a microplate or tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound. For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a non-selective ligand.[2]

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[2]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow:

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, thereby confirming its agonist activity at specific adenosine receptor subtypes.

Materials:

-

Intact cells or cell membranes expressing the adenosine receptor subtype of interest.

-

This compound.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing Mg²⁺ (a cofactor for adenylyl cyclase).[13]

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes as described for the radioligand binding assay.

-

Incubation: Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.[13]

-

Termination: Stop the reaction after a specific time by adding a stop solution (e.g., a solution that denatures the enzyme).

-

cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced as a function of the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a potent research tool for investigating the role of adenosine receptors in health and disease. Its well-defined chemical structure and its function as an adenosine receptor agonist make it invaluable for a wide range of studies. This guide has provided a detailed overview of its core biochemical and physical properties, along with generalized experimental protocols and visual representations of its signaling pathways. By understanding these fundamental characteristics, researchers can effectively utilize this compound to advance our knowledge of purinergic signaling and to explore its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adenosine | 58-61-7 [chemicalbook.com]

- 5. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. innoprot.com [innoprot.com]

- 9. innoprot.com [innoprot.com]

- 10. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Adenosine-2-Carboxamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the identification and validation of molecular targets for adenosine-2-carboxamide. This compound and its derivatives are crucial tools in pharmacology, primarily interacting with the family of adenosine (B11128) receptors. Understanding their precise molecular targets is paramount for the development of novel therapeutics. This document outlines current strategies for target deconvolution, from initial identification to functional validation, supported by detailed experimental protocols and quantitative data.

Known and Potential Molecular Targets of this compound

This compound is a purine (B94841) nucleoside analog that primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play critical roles in a myriad of physiological processes, making them attractive drug targets.[3] The affinity and efficacy of this compound and its analogs can vary significantly across these receptor subtypes, underscoring the importance of precise target identification and validation.

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for this compound and its closely related analog, 5'-N-Ethylcarboxamidoadenosine (NECA), at human adenosine receptors. Data for this compound is limited, hence NECA is included as a well-characterized, potent, non-selective agonist.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Adenosine | A₁ | 310 | [4] |

| A₂A | 700 | [4] | |

| A₂B | 24000 | [4] | |

| A₃ | 290 | [4] | |

| NECA | A₁ | - | |

| A₂A | 16 | [5] | |

| A₂B | 2.5 | [5] | |

| A₃ | - |

| Compound | Receptor Subtype | Functional Activity (EC₅₀, nM) | Reference |

| Adenosine | A₁ | 310 (inhibition of cAMP) | [4] |

| A₂A | 700 (stimulation of cAMP) | [4] | |

| A₂B | 24000 (stimulation of cAMP) | [4] | |

| A₃ | 290 (inhibition of cAMP) | [4] | |

| NECA | A₁ | - | |

| A₂A | - | ||

| A₂B | 3100 (stimulation of cAMP) | [6] | |

| A₃ | - |

Target Identification Methodologies

Identifying the direct molecular targets of a small molecule like this compound is a critical step in drug discovery. Chemical proteomics has emerged as a powerful and unbiased approach for this purpose. These methods typically involve the use of a modified version of the small molecule to "capture" its interacting proteins from a complex biological sample.

Chemical Proteomics Workflow

A general workflow for chemical proteomics-based target identification involves several key steps, as illustrated below. This process begins with the synthesis of a chemical probe, which is then used to label and enrich for target proteins, followed by identification using mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Adenosine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning Adenosine-2-carboxamide derivatives. It covers their synthesis, biological activity, and the experimental methodologies used for their characterization, with a focus on their interactions with adenosine (B11128) receptors.

Introduction: Adenosine Receptors and Their Ligands

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are integral to cellular signaling in the cardiovascular, nervous, and immune systems, making them attractive targets for therapeutic intervention.[3][4] The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[2][6]

The development of selective agonists and antagonists for these receptors is a key objective in drug discovery. This compound derivatives have emerged as a significant class of compounds in this pursuit. Modifications at the 2-position of the adenosine scaffold, often in combination with substitutions at the 5'-position (such as the N-ethylcarboxamido group found in the potent, nonselective agonist NECA), have been shown to significantly influence receptor affinity and selectivity.[2][7] This guide delves into the early-stage research that has laid the groundwork for the design and evaluation of these important molecules.

Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step processes starting from a protected adenosine precursor. A common strategy involves the modification of the 2-position of the purine (B94841) ring and the 5'-position of the ribose moiety.

A generalized synthetic route often begins with a 2-iodo or 2-chloro adenosine intermediate. The 2-position can then be modified using cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl chains.[3] Subsequent modifications can be made to these chains. The 5'-N-alkyluronamide group, a key feature for A₂ₐ receptor affinity, is typically introduced by first oxidizing the 5'-hydroxyl group to a carboxylic acid, followed by condensation with the desired amine.[3][7]

For instance, the synthesis of 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide involves the cross-coupling of terminal alkynes with N-ethyl-1'-deoxy-1'-(6-amino-2-iodo-9H-purin-9-yl)-β-D-ribofuranuronamide.[3]

Biological Activity and Quantitative Data

The primary biological activity of this compound derivatives lies in their ability to act as agonists at adenosine receptors. Their potency and selectivity are determined through various in vitro assays. The following tables summarize key quantitative data from early-stage research, focusing on binding affinity (Kᵢ) and functional potency (EC₅₀).

Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine-5'-N-ethyluronamide Derivatives at Human Adenosine Receptors

| Compound | 2-Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₃ Kᵢ (nM) |

| NECA | H | 14 | 15 | 330 |

| Compound 1 | N-cyclopropylcarboxamide | 1.1 | 1.3 | 16 |

| Compound 16 | N-cyclopropyl | 1.1 | 0.9 | 10 |

| Compound 18 | N-cyclobutyl | 1.3 | 1.1 | 15 |

| (S)-PHPNECA | (S)-phenylhydroxypropynyl | - | - | - |

Data sourced from multiple studies.[7][8]

Table 2: Functional Potency (EC₅₀, nM) of Selected Derivatives

| Compound | Receptor | Assay | EC₅₀ (nM) |

| (S)-PHPNECA | A₂ₑ | Adenylyl Cyclase | 220 |

| PHPNECA (8) | A₂ₑ | Adenylyl Cyclase | 1,100 |

| Compound 5 | A₂ₑ | Adenylyl Cyclase | 1,700 |

Data represents potency at the A₂ₑ receptor subtype.[8]

Table 3: Affinity (Kᵢ, nM) of N⁶- and 2-Substituted Derivatives at Rat Adenosine Receptors

| Compound | N⁶-Substituent | 2-Substituent | A₁ Kᵢ (nM) | A₃ Kᵢ (nM) |

| Compound 31 | p-sulfonamidophenyl-urea | H | >10000 | 9 |

| Compound 61 | 4-methoxyphenylurea | 3-hydroxy-3-phenyl-1-propynyl | 2100 | 1200 |

These derivatives show marked selectivity for the A₃ receptor.[9]

Signaling Pathways

Activation of adenosine receptors by 2-carboxamide (B11827560) derivatives triggers intracellular signaling cascades. The A₂ₐ receptor, coupled to Gₛ protein, activates adenylyl cyclase, leading to an increase in cAMP. In contrast, the A₃ receptor, coupled to Gᵢ protein, inhibits adenylyl cyclase, causing a decrease in cAMP levels.

Caption: Signaling pathway of the adenosine A₂ₐ receptor.

Caption: Signaling pathway of the adenosine A₃ receptor.

Key Experimental Protocols

Reproducible and reliable data are paramount in drug discovery. Below are detailed methodologies for two key experiments used in the characterization of this compound derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.[10]

Workflow Diagram

Caption: Workflow of a typical radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[11]

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, add 50 µL of increasing concentrations of the test ligand, 50 µL of the appropriate radioligand (e.g., [³H]CGS21680 for A₂ₐAR), and 100 µL of the membrane suspension.[11]

-

For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., 10 µM NECA).[11]

-

Incubate the mixture at 25°C for 60 minutes.[11]

-

-

Termination and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (inverse agonist/antagonist) the production of intracellular cAMP, providing a measure of its efficacy (EC₅₀ or IC₅₀).[12]

Detailed Protocol:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest (e.g., CHO-hA₂ₐAR) in 24-well plates and grow to confluency.[11]

-

-

Assay Procedure:

-

Wash the cells three times with DMEM containing 50 mM HEPES, pH 7.4.[11]

-

Pre-incubate the cells with a phosphodiesterase inhibitor like rolipram (B1679513) (10 µM) to prevent cAMP degradation. Also, add adenosine deaminase (3 units/mL) to remove any endogenous adenosine.[11]

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 1 hour).[11]

-

For Gᵢ-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is often used to measure the inhibitory effect of the agonist.[13]

-

-

Detection:

-

Data Analysis:

-

Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

-

Use a sigmoidal dose-response model to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Structure-Activity Relationships (SAR)

Early research has established several key structure-activity relationships for this compound derivatives:

-

5'-Uronamide Moiety: The presence of a 5'-N-alkyluronamide, particularly the 5'-N-ethyluronamide of NECA, generally maintains or enhances affinity and selectivity for the A₂ₐ receptor while attenuating A₁ affinity.[2][15]

-

2-Position Substitution: Introduction of alkynyl chains at the 2-position often imparts selectivity for A₂ receptors.[15] Aromatic or heteroaromatic rings on these chains can further modulate potency and selectivity. For example, a (4-formylphenyl)-ethynyl derivative showed high affinity and selectivity for the A₂ₐ receptor.[16]

-

N⁶-Position Substitution: Modifications at the N⁶-position are also crucial. For example, combining an N⁶-arylurea with a 2-alkynyl substitution can lead to compounds with good A₂ₐ/A₃ selectivity by dramatically reducing A₂ₐ affinity.[9] N⁶-cycloalkyl substitutions are a well-established method for achieving A₁ selectivity.[2]

Conclusion and Future Directions

The early-stage research on this compound derivatives has been instrumental in understanding the structural requirements for potent and selective ligands of adenosine receptors. The combination of modifications at the 2-, N⁶-, and 5'-positions of the adenosine scaffold has yielded a diverse range of compounds with varying pharmacological profiles. The experimental protocols outlined in this guide, particularly radioligand binding and cAMP accumulation assays, remain the cornerstone for characterizing these molecules.

Future research will likely focus on leveraging structural biology insights from crystallized adenosine receptors to rationally design novel derivatives with improved subtype selectivity and drug-like properties.[7][17] The exploration of new chemical space around the this compound core will continue to be a promising avenue for the development of innovative therapeutics targeting a wide range of diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]